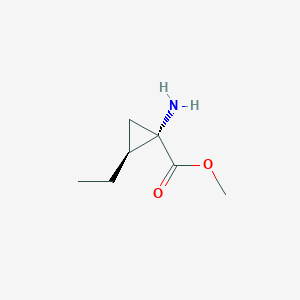
(1S,2S)-Methyl1-amino-2-ethylcyclopropanecarboxylate
描述
(1S,2S)-Methyl1-amino-2-ethylcyclopropanecarboxylate is a chiral cyclopropane derivative with potential applications in various fields of chemistry and biology. The compound is characterized by its unique three-membered cyclopropane ring, which imparts significant strain and reactivity to the molecule. The presence of both an amino group and an ester functional group further enhances its chemical versatility.
属性
CAS 编号 |
138457-97-3 |
|---|---|
分子式 |
C7H13NO2 |
分子量 |
143.18362 |
同义词 |
Cyclopropanecarboxylic acid, 1-amino-2-ethyl-, methyl ester, (1S-trans)- (9CI) |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-Methyl1-amino-2-ethylcyclopropanecarboxylate typically involves the following steps:
Cyclopropanation: The formation of the cyclopropane ring can be achieved through the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst such as rhodium or copper.
Esterification: The ester functional group can be introduced through esterification reactions, where the carboxylic acid derivative of the cyclopropane is reacted with methanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or nitriles.
Reduction: Reduction of the ester group can yield the corresponding alcohol, while reduction of the amino group can produce primary amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under basic or acidic conditions.
Major Products:
Oxidation: Imines, nitriles
Reduction: Alcohols, primary amines
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
(1S,2S)-Methyl1-amino-2-ethylcyclopropanecarboxylate has a wide range of applications in scientific research:
Chemistry: The compound serves as a valuable building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its chiral nature makes it useful in the study of enzyme-substrate interactions and the development of chiral drugs.
Industry: The compound can be used in the synthesis of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (1S,2S)-Methyl1-amino-2-ethylcyclopropanecarboxylate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and steric effects. The cyclopropane ring can induce strain in the target molecule, potentially leading to conformational changes and altered activity.
相似化合物的比较
- (1R,2R)-Methyl 1-amino-2-ethylcyclopropanecarboxylate
- (1S,2S)-Methyl 1-amino-2-methylcyclopropanecarboxylate
- (1S,2S)-Ethyl 1-amino-2-ethylcyclopropanecarboxylate
Comparison:
Chirality: The (1S,2S) configuration imparts unique stereochemical properties that can influence biological activity and reactivity.
Functional Groups: Variations in the ester and amino groups can lead to differences in reactivity and application.
Cyclopropane Ring: The presence of the cyclopropane ring in all similar compounds contributes to their high reactivity and potential for strain-induced interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


